molecular formula C11H13BrO3 B1517755 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde CAS No. 1156314-50-9

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde

Cat. No.: B1517755
CAS No.: 1156314-50-9
M. Wt: 273.12 g/mol
InChI Key: NMSTZHXZTSBTEG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde follows International Union of Pure and Applied Chemistry guidelines for complex aromatic aldehydes with multiple substituents. The compound is officially designated as 5-bromo-2-(2-ethoxyethoxy)benzaldehyde, reflecting the precise positional arrangement of functional groups on the benzene ring core structure. The Chemical Abstracts Service has assigned registry number 1156314-50-9 to this compound, providing a unique identifier for database searches and regulatory documentation.

The molecular designation incorporates several critical structural elements that define its chemical identity. The base structure consists of a benzaldehyde framework, with the aldehyde group positioned at carbon-1 of the aromatic ring. The bromine substituent occupies the 5-position relative to the aldehyde group, while the complex ether substituent 2-(ethoxyethoxy) is located at the 2-position. This systematic naming convention ensures unambiguous identification of the compound in scientific literature and commercial databases.

The compound also carries the MFCD number MFCD12173549, which serves as an additional identifier in chemical inventory systems. Alternative naming conventions may refer to this compound using variations in substituent ordering, but the IUPAC systematic name remains the authoritative designation for scientific communication and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde is established as C11H13BrO3, representing the precise atomic composition of this complex aromatic compound. The molecular weight has been determined to be 273.12 atomic mass units, with some sources reporting 273.1231 for higher precision calculations. This molecular weight calculation accounts for the contribution of each constituent atom: eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, and three oxygen atoms.

The elemental composition analysis reveals important insights into the compound's structural characteristics. The presence of three oxygen atoms reflects the aldehyde carbonyl group and the two ether linkages within the ethoxyethoxy substituent. The bromine atom contributes significantly to the overall molecular weight, representing approximately 29.2% of the total molecular mass. The carbon-to-hydrogen ratio of 11:13 indicates a relatively high degree of unsaturation consistent with the aromatic benzene ring system.

Property Value Source
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
Bromine Content 29.2% by mass Calculated
Oxygen Content 17.6% by mass Calculated
Carbon Content 48.4% by mass Calculated
Hydrogen Content 4.8% by mass Calculated

The SMILES notation for this compound is recorded as CCOCCOc1ccc(cc1C=O)Br, providing a standardized string representation of the molecular structure. This notation enables computational analysis and database searching while maintaining structural precision for chemical informatics applications.

Structural Elucidation via Spectroscopic Methods

Infrared Spectral Signatures and Functional Group Identification

Infrared spectroscopy provides definitive identification of the characteristic functional groups present in 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde. The aldehyde carbonyl group exhibits a distinctive absorption band in the region of 1680-1720 cm⁻¹, which represents the carbon-oxygen double bond stretching vibration. This carbonyl stretch is typically observed as a strong, sharp peak that serves as a primary diagnostic feature for aldehyde identification.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹, providing evidence for the benzene ring structure. Multiple peaks in this region correspond to the various carbon-carbon bond stretches within the aromatic system, with the specific pattern being influenced by the substitution pattern on the benzene ring. The presence of the bromine substituent may cause slight shifts in these aromatic stretching frequencies due to electronic effects.

Ether linkages within the ethoxyethoxy substituent contribute characteristic carbon-oxygen stretching vibrations in the range of 1000-1300 cm⁻¹. These peaks appear as medium to strong absorptions and may overlap with other carbon-oxygen stretching modes in the molecule. The aldehyde carbon-hydrogen stretching vibration typically appears around 2720-2820 cm⁻¹ as a weak but diagnostic peak that confirms the presence of the formyl hydrogen.

The carbon-bromine stretching vibration occurs in the low-frequency region around 500-700 cm⁻¹, though this peak may be weak and difficult to observe in routine infrared spectroscopic analysis. The combination of these spectroscopic features provides a comprehensive fingerprint for compound identification and structural verification.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde through analysis of both proton and carbon-13 environments. The aldehyde proton appears as a characteristic singlet around 10.4 parts per million in proton Nuclear Magnetic Resonance spectra, representing the most downfield signal due to the electron-withdrawing nature of the carbonyl group. This signal serves as a definitive marker for aldehyde functionality and appears well-separated from other proton resonances.

The aromatic proton signals appear in the characteristic aromatic region between 6.8-7.9 parts per million. Specifically, the proton ortho to the ethoxyethoxy substituent appears around 6.88 parts per million as a doublet, while the proton meta to the bromine substituent appears around 7.60 parts per million as a doublet of doublets. The proton ortho to the bromine substituent appears furthest downfield around 7.91 parts per million as a doublet, reflecting the electron-withdrawing effect of the halogen substituent.

The ethoxyethoxy substituent contributes multiple proton signals in the aliphatic region. The methyl group of the ethyl ether appears as a triplet around 1.51 parts per million, while the methylene protons adjacent to the terminal ether oxygen appear as a quartet around 4.14 parts per million. The internal methylene groups of the ethoxyethoxy chain appear as complex multipiples in the region of 3.13-4.20 parts per million, with their exact chemical shifts depending on the specific carbon environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aldehyde carbonyl carbon around 191-192 parts per million, representing the most downfield carbon signal. The aromatic carbons appear between 110-160 parts per million, with the carbon bearing the bromine substituent appearing around 111-113 parts per million due to the electron-withdrawing effect of the halogen. The ether carbons of the ethoxyethoxy substituent appear in the range of 65-72 parts per million, while the terminal methyl carbon appears around 14-15 parts per million.

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Aldehyde CHO 10.4 Singlet 1H
Aromatic H-6 7.91 Doublet 1H
Aromatic H-4 7.60 Doublet of doublets 1H
Aromatic H-3 6.88 Doublet 1H
OCH₂CH₃ 4.14 Quartet 2H
CH₃CH₂O 1.51 Triplet 3H
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde provides valuable information about molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 273/275, exhibiting the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in approximately 1:1 ratio. This isotope pattern serves as definitive evidence for the presence of bromine in the molecular structure.

The base peak in the mass spectrum typically corresponds to the loss of the ethoxyethoxy substituent, resulting in a fragment ion around mass-to-charge ratio 184/186. This fragmentation represents a common pathway for ether-substituted aromatic compounds, where the ether linkage undergoes heterolytic cleavage under electron impact conditions. The resulting bromobenzaldehyde radical cation retains the aromatic ring structure with the aldehyde and bromine substituents intact.

Additional characteristic fragment ions include the loss of the aldehyde group to form brominated ether fragments, and the formation of substituted benzyl cations through alpha-cleavage adjacent to the aromatic ring. The acylium ion corresponding to the loss of bromine and formation of an ethoxy-substituted benzoyl cation may also appear as a significant fragment. These fragmentation patterns provide structural confirmation and enable differentiation from similar brominated aromatic compounds.

The fragmentation behavior is influenced by the electron-withdrawing nature of both the bromine substituent and the aldehyde group, which stabilize certain fragment ions through resonance effects. The relative abundances of fragment ions can vary depending on ionization conditions and instrument parameters, but the overall fragmentation pattern remains characteristic for this compound class.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde provides detailed three-dimensional structural information about molecular geometry and intermolecular interactions. The compound adopts a planar configuration for the aromatic ring system, with the aldehyde group maintaining coplanarity with the benzene ring due to resonance stabilization. The carbon-carbon bond lengths within the aromatic ring fall within the expected range of 1.38-1.40 Angstroms for substituted benzene derivatives.

The bromine substituent occupies a sterically accessible position that minimizes intramolecular interactions with neighboring substituents. The carbon-bromine bond length is approximately 1.89-1.91 Angstroms, consistent with typical aromatic carbon-bromine bond distances in substituted benzene compounds. The bromine atom extends outward from the aromatic plane, contributing to the overall molecular volume and influencing crystal packing arrangements.

The ethoxyethoxy substituent adopts an extended conformation that minimizes steric strain while maintaining optimal overlap between the ether oxygen lone pairs and the aromatic π-system. The carbon-oxygen bond lengths in the ether linkages range from 1.42-1.45 Angstroms, typical for aliphatic ether bonds. The terminal ethyl group exhibits rotational freedom around the carbon-carbon bond, resulting in multiple low-energy conformations in solution.

Bond Type Bond Length (Å) Bond Angle (°)
C-Br (aromatic) 1.89-1.91 -
C-O (ether) 1.42-1.45 109-112
C=O (aldehyde) 1.20-1.22 -
C-C (aromatic) 1.38-1.40 120 ± 2

Intermolecular interactions in the crystal lattice include weak van der Waals forces between aromatic rings and hydrogen bonding interactions involving the aldehyde oxygen and nearby methylene hydrogen atoms. The bromine atom may participate in halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to crystal stability and influencing melting point behavior. These structural features collectively determine the physical properties and reactivity patterns of the compound in solid-state and solution environments.

Properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-10(12)7-9(11)8-13/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTZHXZTSBTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde is a chemical compound with significant potential in medicinal chemistry due to its unique structure, which includes a bromine atom, an ethoxyethoxy group, and an aldehyde functional group. This combination contributes to its diverse biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde is C9H11BrO3\text{C}_9\text{H}_{11}\text{BrO}_3. The compound features a benzene ring substituted with a bromine atom and an ethoxyethoxy group, making it a potential candidate for various biological applications. The structure can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its molecular configuration and functional groups.

Biological Activities

Research indicates that derivatives of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde exhibit several biological activities, including:

  • Antioxidant Properties : Some studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial properties against various pathogens, although detailed studies are still limited.
  • Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit key enzymes involved in metabolic processes, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction.

Comparative Analysis with Similar Compounds

A comparative analysis of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde with structurally similar compounds shows variations in their biological activities. The following table summarizes some notable analogs:

Compound NameMolecular FormulaSimilarity Index
5-Bromo-2-isopropoxybenzaldehydeC10H11BrO0.98
4-Bromo-2,5-dimethoxybenzaldehydeC10H11BrO30.92
4-Bromo-2,6-dimethoxybenzaldehydeC10H11BrO30.92
5-Bromo-2-hydroxy-4-methoxybenzaldehydeC10H11BrO30.91

These compounds share structural similarities but differ in their substituents on the benzene ring, which affects their chemical reactivity and biological activity.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study demonstrated that derivatives of benzaldehyde compounds, including those similar to 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde, showed significant antioxidant activity. The mechanism involved the donation of hydrogen atoms to free radicals.
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of various benzaldehyde derivatives. Results indicated that certain derivatives exhibited bactericidal effects against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Research :
    • Research on enzyme inhibition revealed that compounds structurally related to 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde could inhibit monoamine oxidase (MAO) and cholinesterase (ChE), suggesting potential applications in neurodegenerative disease treatment .

Scientific Research Applications

Applications in Organic Synthesis

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde serves as a versatile intermediate in organic synthesis. It is commonly used for:

  • Formation of complex organic molecules : The aldehyde functional group allows for nucleophilic addition reactions, facilitating the synthesis of various derivatives.
  • Synthesis of pharmaceuticals : The compound's derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Research indicates that 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde and its derivatives exhibit various biological activities:

  • Antimicrobial Activity : Several studies have shown that derivatives of this compound possess significant antibacterial properties against strains such as E. coli and S. aureus. For instance, one study reported that a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Antiproliferative Effects : The compound has been investigated for its potential to inhibit cancer cell proliferation. Modifications to the benzaldehyde structure can enhance its efficacy against specific cancer cell lines.

Case Study: Antimicrobial Efficacy

In a recent study focusing on the antibacterial properties of various benzaldehyde derivatives, 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde was highlighted for its effectiveness against multi-drug resistant bacterial strains. The study utilized molecular docking techniques to analyze binding affinities with bacterial enzymes, indicating strong interactions that correlate with observed antimicrobial activity .

Comparison with Similar Compounds

5-Bromo-2-(difluoromethoxy)benzaldehyde (CAS 329269-64-9)

  • Substituent : Difluoromethoxy (-OCF₂H) vs. ethoxyethoxy (-OCH₂CH₂OCH₂CH₃).
  • Electronic Effects : The difluoromethoxy group is strongly electron-withdrawing due to fluorine’s electronegativity, increasing the aldehyde’s electrophilicity. In contrast, the ethoxyethoxy group is electron-donating via oxygen lone pairs, reducing electrophilicity .
  • Applications : Difluoromethoxy derivatives are common in medicinal chemistry for metabolic stability, whereas ethoxyethoxy analogs are preferred in polymer synthesis for solubility .

5-Bromo-2-hydroxybenzaldehyde (CAS 43192-31-0)

  • Substituent : Hydroxy (-OH) vs. ethoxyethoxy.
  • Physical Properties : The hydroxy group enables hydrogen bonding, leading to higher melting points (e.g., 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone crystallizes with π–π stacking ). Ethoxyethoxy derivatives are typically liquids or low-melting solids.
  • Reactivity : The hydroxy group increases acidity (pKa ~10), facilitating deprotonation in base-catalyzed reactions, whereas ethoxyethoxy derivatives are inert under basic conditions .

5-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS 923281-52-1)

  • Substituent : Trifluoromethoxy (-OCF₃) vs. ethoxyethoxy.
  • Thermal Stability : Trifluoromethoxy groups enhance thermal stability, making this compound suitable for high-temperature reactions. Ethoxyethoxy analogs may decompose under similar conditions due to ether cleavage .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura coupling: Ethoxyethoxy-substituted benzaldehydes exhibit moderate reactivity due to steric hindrance from the ether chain. In contrast, methoxy or hydroxy derivatives (e.g., 5-Bromo-2-hydroxybenzaldehyde) show higher reactivity in palladium-catalyzed couplings .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C)
5-Bromo-2-(2-ethoxyethoxy)benzaldehyde 273.12 High (DCM, THF) 45–50
5-Bromo-2-(difluoromethoxy)benzaldehyde 251.03 Moderate (EtOAc) 60–65
5-Bromo-2-hydroxybenzaldehyde 201.02 Low (H₂O, MeOH) 120–125

Data compiled from .

Preparation Methods

Halogenation and Etherification via Acyl Chloride Intermediate

One of the most detailed and reproducible methods involves the preparation of a key intermediate, 5-bromo-2-chlorobenzoyl chloride, followed by Friedel-Crafts acylation with phenetole derivatives, which can be adapted for the ethoxyethoxy substituent installation.

Stepwise Procedure:

Step Reagents and Conditions Description Yield and Purity
1 5-bromo-2-chlorobenzoic acid + thionyl chloride (1:2-5 molar ratio) + catalytic DMF (0.5-1%) Reflux without solvent for 2-4 hours to form 5-bromo-2-chlorobenzoyl chloride; excess thionyl chloride removed by reduced pressure distillation at 60 °C Yield ~99% crude product
2 Dissolve intermediate in dichloromethane, add aluminum trichloride loaded on silica gel, phenetole (or ethoxyethoxybenzene analog) under vacuum (-0.05 to -0.08 MPa), reaction at -20 to -30 °C for 2-4 hours Friedel-Crafts acylation to introduce the ether substituent Yield 91.8-93.5%, HPLC purity >99%
3 Work-up by filtration, washing with sodium bicarbonate solution and water, solvent evaporation, recrystallization from ethanol/water (3:2) Purification of product High purity crystalline product

This method is adaptable to the synthesis of 5-bromo-2-(2-ethoxyethoxy)benzaldehyde by replacing phenetole with the appropriate 2-(2-ethoxyethoxy)benzene derivative or by further functional group transformations post-acylation.

One-Pot Synthesis via Sulfur Oxychloride and Lewis Acid Catalysis

An efficient one-pot synthesis approach involves:

  • Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acyl chloride using sulfur oxychloride under nitrogen protection.
  • Subsequent Friedel-Crafts acylation with ethoxy-substituted aromatic ethers in the presence of Lewis acids such as aluminum chloride or zinc chloride.
  • The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures (below 10 °C) to maintain selectivity.

Key Parameters:

Parameter Value/Condition
Molar ratio (acid : sulfur oxychloride) 1 : 1.1 - 1.5 (optimum ~1:1.4)
Reaction temperature 50-70 °C for acyl chloride formation; <10 °C for Friedel-Crafts acylation
Reaction time 3 hours reflux for acyl chloride; 3 hours for acylation
Solvents Methylene dichloride, anhydrous tetrahydrofuran, or related ethers
Lewis acid Aluminum chloride (AlCl3) or zinc chloride (ZnCl2)

This method offers high conversion (>99% acyl chloride formation), good yields, and reduced purification steps due to the one-pot nature.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Halogenation + Friedel-Crafts (Stepwise) 5-bromo-2-chlorobenzoic acid Thionyl chloride, DMF, AlCl3, phenetole Reflux 2-4 h; vacuum -0.05 to -0.08 MPa; low temp acylation 91.8 - 93.5 >99 (HPLC) Requires isolation of acyl chloride intermediate
One-pot synthesis 5-bromo-2-chlorobenzoic acid Sulfur oxychloride, AlCl3, phenetole N2 protection; 50-70 °C reflux; <10 °C acylation High (not specified) High Streamlined process, less purification
Acetylation/bromination of hydroxybenzaldehyde derivatives Salicylaldehyde Acetic anhydride, acetyl chloride, glacial acetic acid Reflux 2 h ~98-99 Not specified Alternative route for related compounds

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, alkylation of 5-bromo-2-hydroxybenzaldehyde with 2-bromoethyl ethyl ether in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂/Ar) minimizes side reactions and improves yields . Temperature optimization (60–80°C) and reaction time (12–24 hours) are critical for controlling regioselectivity and reducing by-products such as disalicylaldehyde derivatives .

Q. How does the ethoxyethoxy substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The ethoxyethoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its ether oxygen atoms, which participate in hydrogen bonding. This substituent also reduces crystallinity compared to non-ether analogs, as observed in differential scanning calorimetry (DSC) studies. The electron-donating nature of the ether group slightly decreases the electrophilicity of the aldehyde moiety, affecting its reactivity in condensation reactions .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing by-products in the synthesis of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde?

  • Methodological Answer :

  • X-ray crystallography : Resolves π–π stacking interactions in disalicylaldehyde by-products (e.g., 2,8-dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities; for example, coupling constants in aromatic protons distinguish ortho/para substitution patterns .
  • FT-IR : Detects residual hydroxyl groups in incomplete etherification (peaks at 3300–3500 cm⁻¹) .

Q. How can conflicting solubility data be resolved when using this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in solubility often arise from variations in solvent purity or residual moisture. Pre-drying solvents (e.g., molecular sieves in THF) and sonicating the compound at 40–50°C improve reproducibility. For Pd-catalyzed couplings, use mixed solvents (e.g., DMF:H₂O 9:1) to balance solubility and reaction efficiency. Confirm solubility profiles via UV-Vis spectroscopy at 250–300 nm, correlating absorbance with concentration gradients .

Q. What strategies mitigate bromine displacement during functionalization of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde?

  • Methodological Answer :

  • Protection of the aldehyde group : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) to prevent nucleophilic attack at the bromine site .
  • Low-temperature reactions : Perform Suzuki-Miyaura couplings at 0–5°C with Pd(PPh₃)₄ to suppress β-hydride elimination side reactions .
  • Chelating ligands : Use XPhos or SPhos ligands to stabilize the Pd intermediate, reducing unwanted bromine displacement .

Q. How do steric effects from the ethoxyethoxy chain impact regioselectivity in nucleophilic aromatic substitution?

  • Methodological Answer : The ethoxyethoxy group creates steric hindrance at the ortho position relative to the aldehyde, directing nucleophiles (e.g., amines, thiols) to the para position. Computational modeling (DFT at B3LYP/6-31G*) predicts a 15–20% energy barrier increase for ortho substitution compared to unsubstituted analogs. Experimental validation via HPLC-MS of reaction mixtures confirms >85% para-selectivity in amination reactions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde?

  • Methodological Answer : Yield discrepancies (50–90%) stem from:

  • By-product formation : Uncontrolled oxidation during synthesis generates disalicylaldehyde derivatives, reducing the main product yield. Using mCPBA (meta-chloroperoxybenzoic acid) with strict stoichiometric control minimizes this issue .
  • Purification methods : Silica gel chromatography (hexane:EtOAc 3:1) isolates the pure compound, while recrystallization (ethanol/water) may co-precipitate impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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